去甲氟西泮-d4 (100 微克/毫升甲醇)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desalkylflurazepam-d4 is intended for use as an internal standard for the quantification of desalkylflurazepam by GC- or LC-MS. Desalkylflurazepam is an active metabolite of several benzodiazepines, including flurazepam, flutoprazepam, fludiazepam, midazolam, and quazepam. This product is intended for research and forensic applications.

科学研究应用

分析化学:定量内标

去甲氟西泮-d4: 通常被用作气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 定量去甲氟西泮的内标。 此应用对于确保分析化学测量结果的准确性和一致性至关重要,特别是在药代动力学研究和药物代谢研究中 .

药理学:代谢物分析

作为几种苯二氮卓类药物的活性代谢产物,去甲氟西泮-d4 在与这些药物相关的药理学研究中发挥着重要作用。 它有助于了解苯二氮卓类药物在体内的代谢和作用机制 .

法医毒理学:物质检测

在法医毒理学中,可以使用 LC-MS/MS 在尿液、血清和胎粪等生物样本中检测到去甲氟西泮-d4。 这有助于调查药物使用、中毒或过量服用案件 .

作用机制

Target of Action

Nor-Flurazepam-d4, also known as Desalkylflurazepam-d4 or 7-Chloro-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Nor-Flurazepam-d4 binds to an allosteric site on GABA-A receptors . This binding potentiates the action of GABA on these receptors by opening the chloride channel within the receptor, causing chloride influx and hyperpolarization . This results in an increase in inhibitory effects, leading to sedative and hypnotic effects .

Biochemical Pathways

The primary biochemical pathway affected by Nor-Flurazepam-d4 is the GABAergic system . By enhancing the effects of GABA, Nor-Flurazepam-d4 increases inhibitory neurotransmission, which can lead to sedation, muscle relaxation, anxiolytic effects, and anticonvulsant effects .

Pharmacokinetics

It is known that its parent compound, flurazepam, is rapidly absorbed from the gastrointestinal tract . Flurazepam is also rapidly metabolized and excreted primarily in the urine . It is likely that Nor-Flurazepam-d4 shares similar ADME properties.

Result of Action

The molecular and cellular effects of Nor-Flurazepam-d4’s action primarily involve the enhancement of GABAergic neurotransmission . This can lead to a range of effects, including sedation, muscle relaxation, reduction of anxiety, and prevention of seizures .

Action Environment

The action, efficacy, and stability of Nor-Flurazepam-d4 can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the GABA-A receptor genes could potentially influence the individual’s response to the drug . Additionally, factors such as diet, age, sex, and overall health status can also impact drug metabolism and efficacy

生化分析

Biochemical Properties

Nor-Flurazepam-d4 plays a significant role in biochemical reactions, particularly in the context of its interactions with the gamma-aminobutyric acid A (GABA_A) receptor. This compound binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system . This interaction increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability . Nor-Flurazepam-d4 also interacts with various enzymes involved in its metabolism, including cytochrome P450 enzymes such as CYP3A4 .

Cellular Effects

Nor-Flurazepam-d4 exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving GABA_A receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the activation of GABA_A receptors by nor-Flurazepam-d4 can result in the downregulation of genes associated with excitatory neurotransmission and the upregulation of genes involved in inhibitory neurotransmission . Additionally, nor-Flurazepam-d4 can affect cellular metabolism by altering the balance of neurotransmitters and their metabolites .

Molecular Mechanism

The molecular mechanism of action of nor-Flurazepam-d4 involves its binding to the benzodiazepine site on the GABA_A receptor . This binding potentiates the action of GABA, leading to an increased influx of chloride ions into the neuron and subsequent hyperpolarization . Nor-Flurazepam-d4 also interacts with cytochrome P450 enzymes, particularly CYP3A4, which are involved in its metabolism . This interaction can lead to the inhibition or activation of these enzymes, affecting the overall metabolic rate of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nor-Flurazepam-d4 can change over time due to its stability and degradation. Nor-Flurazepam-d4 is relatively stable when stored at -20°C and can maintain its integrity for up to three years . Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical assays . Long-term studies have shown that nor-Flurazepam-d4 can have sustained effects on cellular function, particularly in terms of its modulation of GABA_A receptor activity .

Dosage Effects in Animal Models

The effects of nor-Flurazepam-d4 vary with different dosages in animal models. At low doses, nor-Flurazepam-d4 can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects . At higher doses, the compound can cause adverse effects such as respiratory depression and motor impairment . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid toxic or adverse outcomes .

Metabolic Pathways

Nor-Flurazepam-d4 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP3A4 . These enzymes facilitate the oxidation and reduction of nor-Flurazepam-d4, leading to the formation of various metabolites . The major metabolites of nor-Flurazepam-d4 include hydroxy metabolites and glucuronides, which are excreted in the urine . These metabolic pathways can affect the overall metabolic flux and the levels of metabolites in the body .

Transport and Distribution

Nor-Flurazepam-d4 is transported and distributed within cells and tissues through various mechanisms. The compound is lipophilic, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues . Nor-Flurazepam-d4 can also interact with transporters and binding proteins that facilitate its movement within the body . This distribution pattern can influence the localization and accumulation of nor-Flurazepam-d4 in specific tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of nor-Flurazepam-d4 is primarily within the cell membrane and cytoplasm, where it interacts with GABA_A receptors . The compound can also be found in the endoplasmic reticulum, where it undergoes metabolism by cytochrome P450 enzymes . These interactions and localizations are crucial for the compound’s activity and function, as they determine its accessibility to target receptors and enzymes .

属性

IUPAC Name |

7-chloro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCOILFBWYKHHB-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)F)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

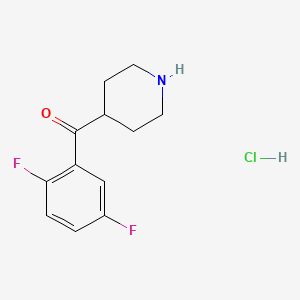

![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)

![Myristic acid, [1-14C]](/img/structure/B579962.png)